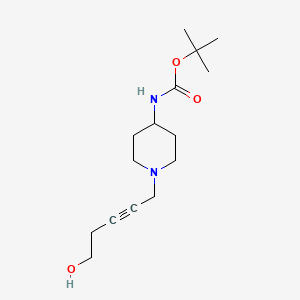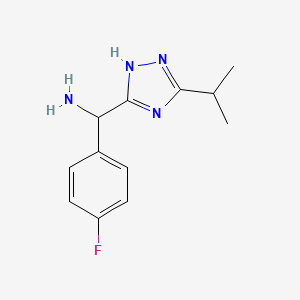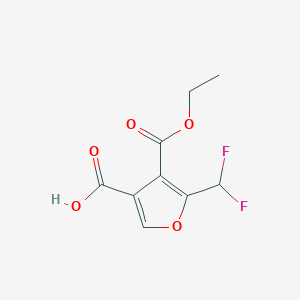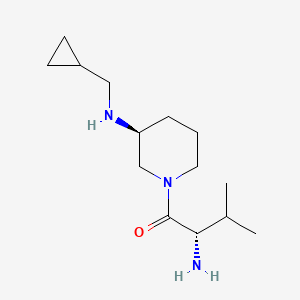
4-(Piperidin-1-yl)but-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-1-yl)but-2-yn-1-ol is a chemical compound that features a piperidine ring attached to a butynyl alcohol moiety. This compound is of interest due to its unique structure, which combines the properties of both piperidine and alkyne functional groups. Piperidine is a six-membered heterocyclic amine, while the butynyl alcohol group introduces both an alcohol and an alkyne functionality. This combination makes this compound a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)but-2-yn-1-ol typically involves the reaction of piperidine with a suitable alkyne precursor. One common method is the nucleophilic addition of piperidine to propargyl alcohol, which proceeds under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate, and it is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure product from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-1-yl)but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(Piperidin-1-yl)but-2-yn-1-one.
Reduction: Formation of 4-(Piperidin-1-yl)but-2-en-1-ol or 4-(Piperidin-1-yl)butan-1-ol.
Substitution: Formation of various N-substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(Piperidin-1-yl)but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders or cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-1-yl)but-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The alkyne group can also participate in click chemistry reactions, facilitating the conjugation of the compound to other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-1-yl)butan-1-ol: Similar structure but lacks the alkyne functionality.
4-(Morpholin-4-yl)but-2-yn-1-ol: Contains a morpholine ring instead of a piperidine ring.
4-(Piperidin-1-yl)but-2-en-1-ol: Similar structure but contains an alkene instead of an alkyne.
Uniqueness
4-(Piperidin-1-yl)but-2-yn-1-ol is unique due to the presence of both a piperidine ring and an alkyne group. This combination imparts distinct reactivity and allows for diverse chemical transformations. The alkyne group can undergo cycloaddition reactions, while the piperidine ring can participate in nucleophilic substitution and other reactions. This versatility makes this compound a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
14733-49-4 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C9H15NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-3,6-9H2 |
Clé InChI |
PBGNSNOQVSMRAU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)


![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)


![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)

![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)



![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)
